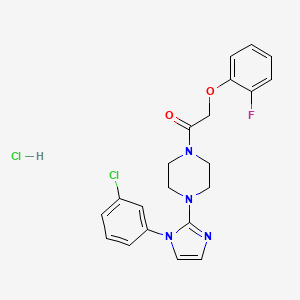
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C21H21Cl2FN4O2 and its molecular weight is 451.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone hydrochloride, commonly referred to as compound 1 , is a synthetic organic molecule exhibiting significant biological activity, particularly as a selective D3 dopamine receptor agonist. This article explores the compound's pharmacological profile, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of compound 1 is C22H24ClN4O with a molecular weight of approximately 431.4 g/mol. The compound features a complex structure comprising an imidazole ring, piperazine moiety, and various aromatic groups, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN4O |
| Molecular Weight | 431.4 g/mol |
| CAS Number | 1189984-43-7 |
D3 Dopamine Receptor Agonism
Recent studies have demonstrated that compound 1 acts as a full agonist at the D3 dopamine receptor (D3R) with an effective concentration (EC50) of approximately 710 nM in β-arrestin recruitment assays. This indicates that the compound effectively activates the D3R, which is implicated in various neurological processes and disorders, including schizophrenia and drug addiction .
Table 1: Receptor Activity Profile of Compound 1
| Activity Type | D3R EC50 (nM) | D2R EC50 (nM) | D2R Antagonist IC50 (nM) |
|---|---|---|---|
| Agonist | 710 ± 150 | >100,000 | 15,700 ± 3,000 |
The data suggests that while compound 1 shows strong agonistic activity at the D3 receptor, it does not exhibit significant activity at the D2 receptor, which may be beneficial for reducing side effects commonly associated with non-selective dopamine receptor agonists .
Structure-Activity Relationships (SAR)
SAR studies have been crucial in optimizing the activity of compound 1 . Modifications to various regions of the molecule have been explored to enhance its selectivity and potency. For example, substituting different aryl groups on the piperazine core has yielded analogs with improved pharmacological profiles .
Neuropharmacological Studies
In a series of neuropharmacological studies, compound 1 has been evaluated for its potential in treating conditions such as depression and anxiety by modulating dopaminergic signaling pathways. The selectivity for D3R over D2R suggests a lower likelihood of extrapyramidal side effects typically associated with D2R antagonism.
Potential Therapeutic Applications
Given its selective action on the D3 receptor, compound 1 is being investigated for its therapeutic potential in:
- Schizophrenia: As a treatment option targeting specific symptoms without affecting motor control.
- Addiction: By modulating reward pathways in the brain.
- Mood Disorders: Exploring its efficacy in enhancing mood through dopaminergic mechanisms.
Propiedades
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2.ClH/c22-16-4-3-5-17(14-16)27-9-8-24-21(27)26-12-10-25(11-13-26)20(28)15-29-19-7-2-1-6-18(19)23;/h1-9,14H,10-13,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIVPCHLNKXNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=CC=C4F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













